N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenoxyacetamide
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Overview
Description
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxyacetamide group is then introduced via nucleophilic substitution reactions, often using phenoxyacetic acid derivatives and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and phenoxyacetamide analogs. Examples are:
- N-(2,5-DIMETHYLPHENYL)FORMAMIDE
- N-2,5-Dimethylphenylthioureido Acid Derivatives
- 1-aryl substituted dihydropyrimidinediones
Uniqueness
N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C27H29N3O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C27H29N3O2/c1-20-14-15-21(2)22(17-20)18-30-25-12-7-6-11-24(25)29-26(30)13-8-16-28-27(31)19-32-23-9-4-3-5-10-23/h3-7,9-12,14-15,17H,8,13,16,18-19H2,1-2H3,(H,28,31) |
InChI Key |
DWQBBHZMOKGXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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